molecular formula C15H14O3S B14909574 3-(4-Ethoxyphenyl)-2-(thiophen-2-yl)prop-2-enoic acid

3-(4-Ethoxyphenyl)-2-(thiophen-2-yl)prop-2-enoic acid

Katalognummer: B14909574
Molekulargewicht: 274.3 g/mol
InChI-Schlüssel: PZCSQTLUNYNINW-JLHYYAGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Ethoxyphenyl)-2-(thiophen-2-yl)prop-2-enoic acid is an organic compound that features both an ethoxyphenyl group and a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-2-(thiophen-2-yl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and thiophene-2-carboxylic acid.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Ethoxyphenyl)-2-(thiophen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-(4-Ethoxyphenyl)-2-(thiophen-2-yl)prop-2-enoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or electronic devices, due to its unique electronic properties.

Wirkmechanismus

The mechanism of action of 3-(4-Ethoxyphenyl)-2-(thiophen-2-yl)prop-2-enoic acid depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties may be exploited in the design of new electronic devices.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Methoxyphenyl)-2-(thiophen-2-yl)prop-2-enoic acid
  • 3-(4-Hydroxyphenyl)-2-(thiophen-2-yl)prop-2-enoic acid
  • 3-(4-Methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid

Uniqueness

3-(4-Ethoxyphenyl)-2-(thiophen-2-yl)prop-2-enoic acid is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Eigenschaften

Molekularformel

C15H14O3S

Molekulargewicht

274.3 g/mol

IUPAC-Name

(Z)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid

InChI

InChI=1S/C15H14O3S/c1-2-18-12-7-5-11(6-8-12)10-13(15(16)17)14-4-3-9-19-14/h3-10H,2H2,1H3,(H,16,17)/b13-10+

InChI-Schlüssel

PZCSQTLUNYNINW-JLHYYAGUSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)/C=C(\C2=CC=CS2)/C(=O)O

Kanonische SMILES

CCOC1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.